molecular formula C20H19N3O6S2 B2354064 ethyl 4-{[3-(6-methanesulfonylpyridazin-3-yl)phenyl]sulfamoyl}benzoate CAS No. 1005304-27-7

ethyl 4-{[3-(6-methanesulfonylpyridazin-3-yl)phenyl]sulfamoyl}benzoate

Cat. No.: B2354064
CAS No.: 1005304-27-7
M. Wt: 461.51
InChI Key: YRDFNLXNAZTDFU-UHFFFAOYSA-N
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Description

ethyl 4-{[3-(6-methanesulfonylpyridazin-3-yl)phenyl]sulfamoyl}benzoate is a complex organic compound that features a pyridazine ring, a sulfonamide group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[3-(6-methanesulfonylpyridazin-3-yl)phenyl]sulfamoyl}benzoate typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions, often using reagents like methylsulfonyl chloride.

    Coupling with Phenylamine: The pyridazine derivative is then coupled with phenylamine under conditions that facilitate the formation of the sulfonamide bond.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[3-(6-methanesulfonylpyridazin-3-yl)phenyl]sulfamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

ethyl 4-{[3-(6-methanesulfonylpyridazin-3-yl)phenyl]sulfamoyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(6-methanesulfonylpyridazin-3-yl)phenyl]sulfamoyl}benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit specific kinases or other signaling molecules, leading to reduced inflammation or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-{[3-(6-methanesulfonylpyridazin-3-yl)phenyl]sulfamoyl}benzoate is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[[3-(6-methylsulfonylpyridazin-3-yl)phenyl]sulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S2/c1-3-29-20(24)14-7-9-17(10-8-14)31(27,28)23-16-6-4-5-15(13-16)18-11-12-19(22-21-18)30(2,25)26/h4-13,23H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDFNLXNAZTDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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